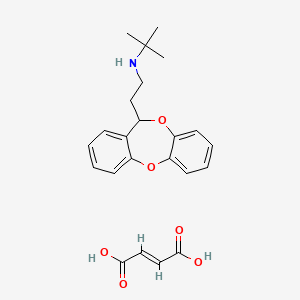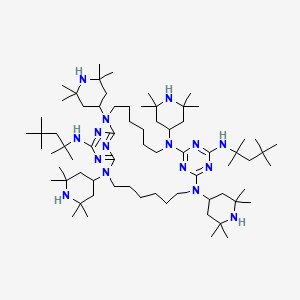
2,9,11,13,15,22,24,26,27,28-Decaazatricyclo(21.3.1.110,14)octacosa-1(27),10,12,14(28),23,25-hexaene-12,25-diamine, N12,N25-bis(1,1,3,3-tetramethylbutyl)-2,9,15,22-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2,9,11,13,15,22,24,26,27,28-Decaazatricyclo(21.3.1.110,14)octacosa-1(27),10,12,14(28),23,25-hexaene-12,25-diamine, N12,N25-bis(1,1,3,3-tetramethylbutyl)-2,9,15,22-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl)-” is a highly complex organic molecule. This compound features multiple nitrogen atoms and a tricyclic structure, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. Typical synthetic routes may include:
Formation of the Tricyclic Core: This step may involve cyclization reactions using suitable precursors.
Introduction of Nitrogen Atoms: Nitrogen atoms can be introduced through amination reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.
Purification Techniques: Advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Suitable solvents like dichloromethane or ethanol to facilitate reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of new substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or drug candidate.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of advanced materials or catalysts.
作用机制
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets. This may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity to elicit biological responses.
Pathway Modulation: Influence on cellular signaling pathways to alter physiological processes.
相似化合物的比较
Similar Compounds
Similar compounds may include other tricyclic amines or polyaza compounds with comparable structures. Examples include:
Tricyclic Antidepressants: Such as amitriptyline or imipramine.
Polyaza Compounds: Such as cyclam or cyclen derivatives.
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the combination of tricyclic core and multiple nitrogen atoms, which may confer unique chemical and biological properties.
属性
CAS 编号 |
86168-95-8 |
|---|---|
分子式 |
C70H132N16 |
分子量 |
1197.9 g/mol |
IUPAC 名称 |
2,9,15,22-tetrakis(2,2,6,6-tetramethylpiperidin-4-yl)-12-N,25-N-bis(2,4,4-trimethylpentan-2-yl)-2,9,11,13,15,22,24,26,27,28-decazatricyclo[21.3.1.110,14]octacosa-1(27),10(28),11,13,23,25-hexaene-12,25-diamine |
InChI |
InChI=1S/C70H132N16/c1-59(2,3)47-69(23,24)77-53-71-55-75-56(72-53)84(50-41-63(11,12)80-64(13,14)42-50)36-32-28-30-34-38-86(52-45-67(19,20)82-68(21,22)46-52)58-74-54(78-70(25,26)48-60(4,5)6)73-57(76-58)85(51-43-65(15,16)81-66(17,18)44-51)37-33-29-27-31-35-83(55)49-39-61(7,8)79-62(9,10)40-49/h49-52,79-82H,27-48H2,1-26H3,(H,71,72,75,77)(H,73,74,76,78) |
InChI 键 |
QMXSCDIANZDPCU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)N2CCCCCCN(C3=NC(=NC(=N3)NC(C)(C)CC(C)(C)C)N(CCCCCCN(C4=NC(=NC2=N4)NC(C)(C)CC(C)(C)C)C5CC(NC(C5)(C)C)(C)C)C6CC(NC(C6)(C)C)(C)C)C7CC(NC(C7)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


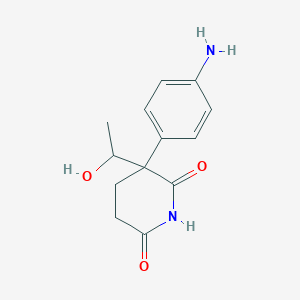
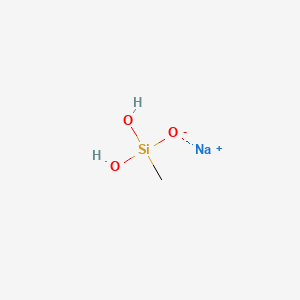
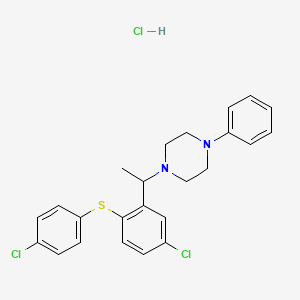
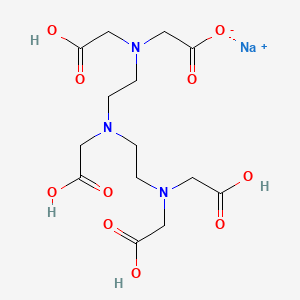

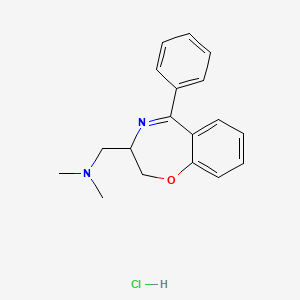
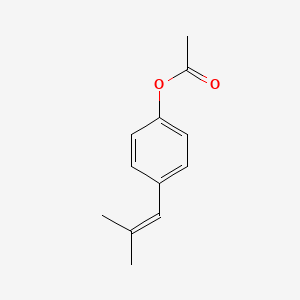
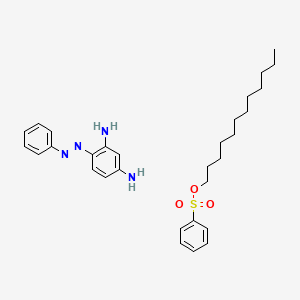
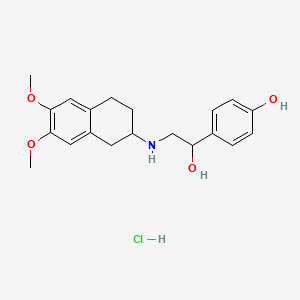

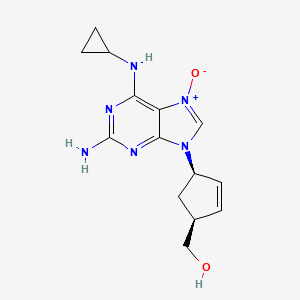
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)

